molecular formula C18H20N4O B2601175 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide CAS No. 141178-29-2

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2601175
CAS No.: 141178-29-2
M. Wt: 308.385
InChI Key: DIIMTIBTEFDHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide is a compound that features a benzotriazole moiety, which is known for its versatile reactivity and stability. Benzotriazole derivatives are widely used in various fields due to their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 1H-benzotriazole with appropriate electrophiles. One common method is the reaction of 1H-benzotriazole with benzyl halides under basic conditions to form benzotriazole derivatives . The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry

In chemistry, N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide is used as a versatile building block for the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, benzotriazole derivatives have shown potential as antimicrobial, anticancer, and antiviral agents. Their ability to interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them promising candidates for drug development .

Industry

In industry, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in materials science. Their stability and reactivity make them suitable for various applications, including coatings, plastics, and photovoltaic cells .

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide involves its interaction with molecular targets through its benzotriazole moiety. The compound can form non-covalent interactions with enzymes and receptors, influencing their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide include other benzotriazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-18(2,3)17(23)19-16(13-9-5-4-6-10-13)22-15-12-8-7-11-14(15)20-21-22/h4-12,16H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMTIBTEFDHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.